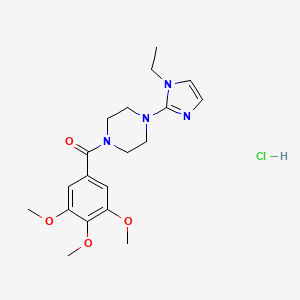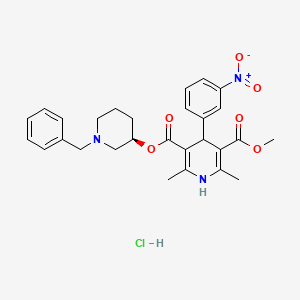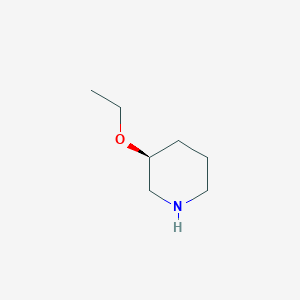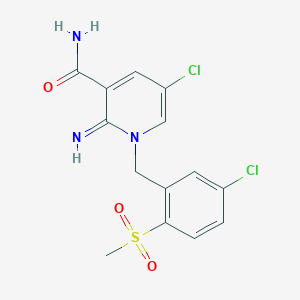![molecular formula C13H18BrNO3 B1650796 叔丁基[2-(2-溴苯氧基)乙基]氨基甲酸酯 CAS No. 1204333-53-8](/img/structure/B1650796.png)
叔丁基[2-(2-溴苯氧基)乙基]氨基甲酸酯
描述
“tert-Butyl [2-(2-bromophenoxy)ethyl]carbamate” is a chemical compound with the CAS Number: 165963-71-3 . It has a molecular weight of 312.2 and its IUPAC name is tert-butyl 2- [2- (2-bromoethoxy)ethoxy]ethylcarbamate . The compound is stored in a sealed, dry environment at 2-8°C . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H22BrNO4/c1-11(2,3)17-10(14)13-5-7-16-9-8-15-6-4-12/h4-9H2,1-3H3, (H,13,14) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 312.2 . It is a liquid at room temperature and is stored in a sealed, dry environment at 2-8°C .科学研究应用
合成和化学性质
生物活性化合物合成:叔丁基[2-(2-溴苯氧基)乙基]氨基甲酸酯作为生物活性化合物合成中的重要中间体,例如奥美替尼(AZD9291)。赵等人(2017 年)的一项研究展示了一种类似化合物的快速合成方法,展示了其在药物化学中的重要性 (赵、郭、兰和徐,2017 年)。
定向锂化反应中的用途:该化合物用于定向锂化过程中,如史密斯、埃尔-希蒂和阿尔沙马里(2013 年)所示。他们的研究说明了它可以被双锂化,从而产生各种取代产物 (史密斯、埃尔-希蒂和阿尔沙马里,2013 年)。
功能化和衍生化:该化合物参与了导致功能化氨基甲酸酯的反应,如奥尔蒂斯、吉哈罗和尤斯(1999 年)的工作所示。他们的研究探索了类似化合物与锂粉和各种亲电试剂反应,突出了该化学类别在合成化学中的多功能性 (奥尔蒂斯、吉哈罗和尤斯,1999 年)。
在材料科学和分析化学中的应用
氟化学中的新型还原:索凯里克等人(2006 年)的研究表明叔丁基 N-(2-溴苯基)氨基甲酸酯在全氟烷基酮的新型还原中使用,阐明了其在开发新材料和化学品中的潜在应用 (索凯里克、佐藤、奥莫特、安藤和熊田,2006 年)。
除草剂残留分析:该化合物还在分析化学中得到应用,特别是在除草剂残留的测定中,如克雷斯波-科拉尔等人(2008 年)所示。本研究利用涉及叔丁醇钾的衍生化反应来分析氨基甲酸酯和苯氧基酸除草剂 (克雷斯波-科拉尔、桑托斯-德尔加多、波洛-迪兹和索里亚,2008 年)。
安全和危害
作用机制
Mode of Action
Carbamates in general are known to interact with enzymes such as acetylcholinesterase, but this is highly dependent on the specific structure of the compound .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of “tert-butyl N-[2-(2-bromophenoxy)ethyl]carbamate”. For example, the compound is recommended to be stored in a refrigerated environment .
属性
IUPAC Name |
tert-butyl N-[2-(2-bromophenoxy)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO3/c1-13(2,3)18-12(16)15-8-9-17-11-7-5-4-6-10(11)14/h4-7H,8-9H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXHHUFCFEGMSEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=CC=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10703914 | |
| Record name | tert-Butyl [2-(2-bromophenoxy)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10703914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1204333-53-8 | |
| Record name | 1,1-Dimethylethyl N-[2-(2-bromophenoxy)ethyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1204333-53-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl [2-(2-bromophenoxy)ethyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10703914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[4-[4-(5-Cyclobutyl-1,2,4-oxadiazol-3-yl)thiophen-2-yl]sulfonylpiperazin-1-yl]-cyclopentylmethanone](/img/structure/B1650714.png)
![N-(2-chloro-4-fluorophenyl)-2-{[2-(3-methylpiperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-7-yl]thio}acetamide](/img/structure/B1650716.png)
![N-ethyl-2-({4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}formamido)propanamide](/img/structure/B1650718.png)


![(2R,6S)-2,6-dimethyl-4-[(piperidin-4-yl)methyl]morpholine](/img/structure/B1650727.png)

![N-[5-(4-methylpiperazin-1-yl)pyridin-2-yl]-5-(5-methylthiophen-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B1650729.png)
![1-benzoyl-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]pyrrolidine-2-carboxamide](/img/structure/B1650730.png)

![N~1~-{[1-(3-fluorophenyl)-5-(4-isopropylpiperazino)-3-methyl-1H-pyrazol-4-yl]methyl}-N~1~-isopropyl-3-nitrobenzamide](/img/structure/B1650733.png)
![[2-(Benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methanamine](/img/structure/B1650735.png)
![1-[2-(aminomethyl)phenyl]-N-methylmethanesulfonamide hydrochloride](/img/structure/B1650736.png)